molecular formula C2H5NH2<br>C2H7N<br>C2H5NH2<br>C2H7N B1201723 Ethylamine CAS No. 75-04-7

Ethylamine

Cat. No.: B1201723
CAS No.: 75-04-7
M. Wt: 45.08 g/mol
InChI Key: QUSNBJAOOMFDIB-UHFFFAOYSA-N
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Description

It is a colorless gas with a strong ammonia-like odor and is miscible with virtually all solvents . Ethylamine is a nucleophilic base, typical of amines, and is widely used in the chemical industry and organic synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Large-Scale Production: this compound is produced on a large scale using the aforementioned methods, with the ethanol and ammonia reaction being the most prevalent.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    N-ethylacetamide: from acylation.

    Ethylammonium chloride: from protonation.

    Acetaldehyde: from oxidation.

    N-ethylbenzenesulfonamide: from substitution.

Scientific Research Applications

Chemical Synthesis

Ethylamine is widely utilized as a precursor in the synthesis of numerous organic compounds. Its role as an intermediate is significant in the production of agrochemicals and pharmaceuticals:

  • Agrochemicals : this compound is integral in the synthesis of herbicides such as atrazine and simazine, which are essential for crop protection. These chemicals help control weed growth, thereby enhancing agricultural productivity .
  • Pharmaceuticals : this compound is involved in the synthesis of various pharmaceutical agents, including certain anesthetics and anti-diabetic drugs. For instance, it has been linked to the synthesis of cyclidine, an analogue of ketamine .

Industrial Applications

The industrial utilization of this compound spans several sectors:

  • Rubber Industry : this compound is used in the production of rubber products, enhancing their properties and performance .
  • Mining Chemicals : It serves as a precursor for mining flotation agents, which are crucial for mineral separation processes .
  • Polyurethane Production : this compound acts as a chain stopper in polyurethane manufacturing, allowing control over polymerization processes .

Electrochemical Applications

Recent research has highlighted this compound's potential in electrochemical processes:

  • Electrocatalysis : this compound has been studied for its electro-oxidation behavior on various platinum electrodes. The findings indicate that it can serve as a model compound for understanding reaction mechanisms in electrocatalytic systems .
  • Synthesis from Acetonitrile : Electrochemical reduction of acetonitrile to this compound has been explored, demonstrating its potential for sustainable chemical synthesis methods .

Health and Biological Research

This compound's relevance extends into health sciences:

  • Diabetes Research : Studies have shown that higher serum levels of this compound are associated with a lower risk of developing type 2 diabetes. This correlation emphasizes its potential role as a biomarker for metabolic health .

Market Trends and Future Outlook

The demand for this compound is projected to grow significantly due to its applications across various industries:

  • The agricultural sector's increasing reliance on crop protection products drives demand for this compound-based herbicides.
  • The automotive and petrochemical industries also contribute to market growth through the use of this compound in manufacturing components and derivatives .

Data Table: Key Applications of this compound

Application AreaSpecific UsesIndustry Impact
AgrochemicalsHerbicides (Atrazine, Simazine)Enhanced agricultural productivity
PharmaceuticalsAnesthetics (Cyclidine)Development of therapeutic agents
IndustrialRubber products, Mining chemicalsImproved material properties
ElectrochemistryElectrocatalytic processesSustainable chemical synthesis
Health SciencesBiomarker for diabetes riskInsights into metabolic health

Case Studies

  • Agrochemical Development :
    • A study on the efficacy of atrazine demonstrated that crops treated with this herbicide showed a significant reduction in weed competition, leading to increased yields .
  • Pharmaceutical Innovations :
    • Research involving cyclidine indicated its effectiveness as an anesthetic with distinct pharmacological properties compared to ketamine, paving the way for new therapeutic applications .
  • Electrochemical Research :
    • Investigations into the electro-oxidation of this compound revealed insights into reaction intermediates that could inform future catalyst design for energy conversion technologies .

Mechanism of Action

Ethylamine is similar to other primary amines such as mthis compound and propylamine. it has unique properties due to its ethyl group:

Uniqueness of this compound:

Comparison with Similar Compounds

  • Methylamine
  • Propylamine
  • Isopropylamine
  • Butylamine

This compound’s unique combination of properties makes it a valuable compound in both industrial and research settings.

Biological Activity

Ethylamine (C2H5NH2) is a simple aliphatic amine that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its basicity and ability to form hydrogen bonds, which facilitates its interaction with various biological targets. Its structure allows it to act as a precursor for more complex amines and pharmaceuticals. This compound's biological activity is primarily attributed to its role in modulating neurotransmitter systems, lipid metabolism, and as a building block for drug synthesis.

  • Neurotransmitter Modulation : this compound derivatives have been shown to influence neurotransmitter systems, particularly in the context of mood regulation and cognitive function.
  • Lipid Metabolism : Recent studies have highlighted the role of this compound in activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which is crucial for lipid metabolism and energy homeostasis .
  • Synthesis of Bioactive Compounds : this compound serves as a key intermediate in the synthesis of various bioactive compounds, including pharmaceuticals targeting neurological disorders and metabolic diseases.

PPARα Activation

A recent study synthesized novel indole this compound derivatives that demonstrated significant agonist activity on PPARα. The most active compound reduced triglyceride accumulation in oleic acid-induced AML12 cells by up to 51.33%, outperforming traditional PPARα agonists like fenofibrate . This highlights this compound's potential in developing treatments for dyslipidemia and related metabolic disorders.

Toxicological Profile

This compound's safety profile has been assessed through various animal studies. The acute lethality data indicate that exposure to high concentrations can lead to respiratory distress and other toxic effects . For instance, inhalation studies revealed LC50 values ranging from 6,260 to 22,240 ppm depending on exposure duration . This information is crucial for understanding the safe handling and application of this compound in research and industry.

Summary of Biological Activities

Biological Activity Mechanism Reference
PPARα Agonist ActivityModulates lipid metabolism; reduces triglyceride levels
Neurotransmitter ModulationInfluences mood and cognitive functions
Toxicity ProfileRespiratory distress at high concentrations

Q & A

Basic Research Questions

Q. How to determine the hydroxide ion concentration and pH of ethylamine solutions in weak base systems?

this compound's basicity can be quantified using its base dissociation constant (Kb=6.4×104K_b = 6.4 \times 10^{-4}). For a 0.075 M solution, apply the ICE table approach to solve for [OH][OH^-]:

Kb=[OH]2[C2H5NH2][OH][OH]20.075K_b = \frac{[OH^-]^2}{[C_2H_5NH_2] - [OH^-]} \approx \frac{[OH^-]^2}{0.075}

Solving yields [OH]6.9×103[OH^-] \approx 6.9 \times 10^{-3} M. The pH is calculated using pH=14+log[OH]pH = 14 + \log{[OH^-]}, resulting in ~11.8. Validate assumptions (e.g., Kb1K_b \ll 1) and confirm via titration or pH meters .

Q. What are the recommended laboratory-scale synthesis methods for this compound?

Common methods include:

  • Ammonia-Alkylation : React ethanol with ammonia over oxide catalysts (e.g., Al2_2O3_3) at elevated temperatures, yielding this compound alongside dithis compound and trithis compound. Purify via distillation .
  • Reductive Amination : Reduce acetaldehyde with ammonia and hydrogen using catalysts like Raney nickel .
  • Ethyl Halide Reaction : Treat ethyl iodide with liquid ammonia, followed by neutralization and extraction .

Q. What safety protocols are essential for handling this compound in research settings?

  • Storage : Keep under nitrogen in sealed, cooled containers to prevent combustion (flash point: -37°C) .
  • Handling : Use non-sparking tools, grounded equipment, and fume hoods. Avoid contact with silver, mercury, or brass .
  • Spill Management : Neutralize with dilute HCl and absorb with inert materials .

Advanced Research Questions

Q. How do this compound and succinate cultures differ in central carbon metabolism?

Comparative metabolomics using LC-MS/MS and GC × GC-TOF-MS reveals:

  • TCA Cycle Suppression : this compound cultures show reduced citric acid, α-ketoglutarate, and succinyl-CoA levels, indicating reliance on alternative pathways (e.g., glyoxylate shunt) .
  • Elevated Metabolites : Glyoxylic acid and methylsuccinic acid are enriched, suggesting acetyl-CoA conversion to glyoxylate. Butyryl-CoA (not part of the glyoxylate pathway) is also elevated, hinting at C2-specific roles .
  • Fatty Acid Synthesis : Succinate cultures exhibit higher myristic and palmitic acid levels, reflecting divergent lipid metabolism .

Q. What electrochemical techniques are suitable for studying this compound oxidation?

Voltammetry at Ag, Au, and Au80_{80}Ag20_{20} electrodes in alkaline media (pH 11.2) reveals:

  • Au Electrodes : Oxidative desorption of this compound occurs with surface oxide (AuO) formation during anodic scans .
  • Ag Electrodes : this compound enhances Ag2_2O formation, but chemical stripping by the amine dominates, causing surface roughening .
  • AuAg Alloys : Ag sites in Au matrices resist dissolution, showing unique current responses independent of rotational velocity in negative scans .

Q. How to resolve discrepancies in metabolic flux data between this compound and other carbon sources?

Apply Fisher ratio analysis to GC × GC-TOF-MS datasets to identify statistically significant metabolites (e.g., 3-oxoglutaric acid and 2-hydroxyglutaric acid in this compound cultures). Cross-validate with isotopomer tracing (e.g., 13^{13}C-ethylamine) to clarify pathway utilization .

Q. What analytical methods ensure reliable detection of this compound derivatives in pharmaceutical synthesis?

Per EMA guidelines:

  • Sensitivity : Use LC-MS/MS with detection limits aligned with acceptable intake thresholds (e.g., ≤1 ppm for nitrosamines) .
  • Validation : Confirm specificity, accuracy, and precision via spike-recovery experiments in matrices (e.g., API intermediates) .
  • Structural Confirmation : Pair NMR (e.g., 1^1H, 13^{13}C) with high-resolution mass spectrometry for derivative identification .

Q. How does conformational equilibria affect this compound’s electronic structure?

Electron momentum spectroscopy (EMS) identifies 39% trans and 61% gauche conformers at room temperature. Theoretical calculations (B3LYP/6-311++G**) match experimental momentum profiles, confirming trans stability. Reassign orbital ordering (2a'' > 7a') and validate ionization bands at ~13.7 eV using EMS data .

Properties

IUPAC Name

ethanamine
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InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3
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InChI Key

QUSNBJAOOMFDIB-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN
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Molecular Formula

C2H7N, Array, C2H5NH2
Record name ETHYLAMINE
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Record name ethylamine
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Related CAS

557-66-4 (hydrochloride), 593-55-5 (hydrobromide)
Record name Ethylamine
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DSSTOX Substance ID

DTXSID8025678
Record name Ethanamine
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Molecular Weight

45.08 g/mol
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Physical Description

Ethylamine appears as a colorless liquid or a gas (boiling point 62 °F) with an odor of ammonia. Flash point less than 0 °F. Density of liquid 5.7 lb / gal. Corrosive to the skin and eyes. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Exposure of the closed container to intense heat may cause it to rupture violently and rocket., Gas or Vapor, Liquid, Colorless gas or water-white liquid (below 62 degrees F) with an ammonia-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colourless to yellow gas; Ammonia fishy aroma, Colorless gas or water-white liquid (below 62 °F) with an ammonia-like odor., Colorless gas or water-white liquid (below 62 °F) with an ammonia-like odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

61.9 °F at 760 mmHg (NTP, 1992), 16.6 °C, 16.00 to 17.00 °C. @ 760.00 mm Hg, 62 °F
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Flash Point

less than 0 °F (NTP, 1992), Guide from Emergency Response Guidebook is for "Ethylamine, aqueous solution, with not less than 50% but not more than 70% Ethylamine." Flash point < 0 °F, -36.99 °C (-34.58 °F) - closed cup, <-17 °C (closed cup), < 0 °F (<-18 °C) (open cup), -17 °C c.c., 1 °F
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Solubility

Very soluble (NTP, 1992), Miscible with water, Miscible with ethanol, ether, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible
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Density

0.687 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.689 g/cu cm at 15 °C, Relative density (water = 1): 0.7 (liquid), 0.682-0.686 (10°), 0.69 (liquid), 0.69 (Liquid), 1.61(relative gas density)
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Vapor Density

1.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.55 (AIR= 1), Relative vapor density (air = 1): 1.55, 1.61
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Vapor Pressure

400 mmHg at 68 °F (NTP, 1992), 1048.0 [mmHg], 1,048 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 121, 874 mmHg
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Color/Form

Colorless gas or water-white liquid (below 62 degrees F) [Shipped as a liquefied compressed gas], Volatile liquid or gas, Colorless liquid or gas, depending on the ambient temperature

CAS No.

75-04-7
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Melting Point

-114 °F (NTP, 1992), -81.2 °C, -81 °C, -114 °F
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (8.6 g.) and a 33% (w/v) aqueous solution of ethylamine (d = 0.92; 9 cc.) in acetonitrile (200 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-ethylaminocarbonyloxy-isoindolin-1-one (4.1 g.), melting at 212°-215° C., is obtained.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
8.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

When applied to an amino acid analyzer and a paper chromatography, the isolated substance exhibited the same behavior as a standard substance of theanine. Furthermore, hydrolysis of the isolated substance using hydrochloric acid or glutaminase yielded L-glutamine and ethylamine at a ratio of 1:1. Thus, since hydrolysis of the isolated substance by glutaminase was thus possible, ethylamine was proved to be combined with the gamma-position of L-glutamine. Furthermore, it was confirmed by L-glutamic acid dehydrogenaze (GluDH) that glutamine yielded by hydrolysis was of L-type. FIG. 4 shows infrared absorption spectrometry (IR) spectra of theanine sample and isolated substance. Both substances exhibited spectra similar to each other. Consequently, the isolated substance was proved to be theanine.
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Conversion of the aminoalcohol to a diamine (II) can be done with methanesulfonyl chloride in the presence of a base such as triethylamine at a temperature between about 0° and 5° C. Further treatment of the resulting sulfonate with an excess of an alcoholic solution of an amine (RNH2) such as methylamine, ethylamine or n-propylamine, at a temperature between about 70° and 80° C. yields a diamine (II).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The fraction had the same mobilities as standard theanine in amino acid analyzer and in paper chromatography. Hydrolysis of the fraction with chloric acid or glutaminase produced an equal molar ratio of glutamic acid and ethylamine. The hydrolysis of the fraction with glutaminase showed that the ethylamine was located at γ-position. The glutamic acid was shown L-form by glutamic acid hydrogenase (GluDH). IR spectrum of the fraction was identical to that of the standard as shown in FIG. 1. The isolated substance was confirmed theanine by these results.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a like manner p-iodoaniline and benzyl chloride were reacted to yield N,N-dibenzyl-p-iodoaniline, Rf =0.71, ethylamine and o-iodo-benzyl chloride were reacted to yield N-ethyl-o-iodobenzylamine, Rf =0.55, propylamine and o-iodo-benzyl chloride were reacted to yield N-propyl-o-iodobenzylamine, Rf =0.67, p-iodo-aniline and phenethyl bromide were reacted to yield N-β-phenethyl-p-iodoaniline, Rf =0.73, β-phenethylamine and o-iodobenzyl bromide were reacted to yield N-β-phenethyl-o-iodobenzylamine, Rf =0.64, N-β-phenethyl-o-iodo-benzylamine and phenethyl bromide were reacted to yield N,N-di-β-phenethyl-o-iodobenzylamine, Rf =0.64, ethylamine and o-iodobenzyl chloride were reacted to yield N,N-di-o-iodobenzylethylamine, Rf =0.80, 2,5-dimethylpyrrolidine and o-iodobenzyl chloride were reacted to yield N-o-iodobenzyl-2,5-dimethylpyrrolidine, Rf =0.78, and N-isopropyl-β-phenethylamine and o-iodo-benzyl bromide were reacted to yield N-β-phenethyl-o-iodo-β-phenethylamine, Rf =0.66.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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